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Compound of Interest

Methyl 1-methyl-4-oxopiperidine-
Compound Name:
3-carboxylate

Cat. No.: B083010

N-Methyl-3-carbomethoxy-4-piperidone: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-carbomethoxy-4-piperidone, also known as methyl 1-methyl-4-oxopiperidine-3-
carboxylate, is a heterocyclic compound of significant interest in medicinal chemistry and
pharmaceutical development. Its structure, incorporating a piperidone ring, a tertiary amine,
and a B-keto ester functional group, makes it a versatile intermediate for the synthesis of a
wide range of complex molecules and pharmacologically active agents. This technical guide
provides a comprehensive overview of the physical and chemical properties of N-Methyl-3-
carbomethoxy-4-piperidone, detailed experimental protocols for its synthesis, and an analysis
of its reactivity and stability.

Core Physical and Chemical Properties

N-Methyl-3-carbomethoxy-4-piperidone is most commonly available and studied in its
hydrochloride salt form due to its increased stability. The properties of both the free base and
the hydrochloride salt are summarized below.
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Table 1: Physical and Chemical Properties of N-Methyl-3-carbomethoxy-4-piperidone and its
Hydrochloride Salt

N-Methyl-3-carbomethoxy-  N-Methyl-3-carbomethoxy-

Property o o
4-piperidone 4-piperidone HCI

Molecular Formula CsH13NOs3[1] CsH14CINO3[2]
Molecular Weight 171.19 g/mol [1][3] 207.65 g/mol [2]

White to off-white crystalline
Appearance ]

solid
Melting Point 186 °C[1][4] 165 °C (decomposition)[5]
Boiling Point 255.3 °C at 760 mmHg[1][4] 255.3 °C at 760 mmHg[5]
Density 1.129 g/cm3[1][4] 1.129 g/cm3[5]
Flash Point 108.2 °C[1][4] 108.2 °C[5]
Refractive Index 1.471[5] 1.471[5]

N Slightly soluble in water, more

Solubility . .

soluble in organic solvents.[5]
pKa (Predicted) 10.66 + 0.20[1][4]
CAS Number 13221-89-1[1][3] 13049-77-9[2]

Synthesis and Experimental Protocols

The primary route for the synthesis of N-Methyl-3-carbomethoxy-4-piperidone is the Dieckmann
cyclization, an intramolecular Claisen condensation of a diester.[6] The precursor for this
reaction is dimethyl 3,3'-(methylazanediyl)dipropanoate.

Synthesis Workflow
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Caption: Synthesis of N-Methyl-3-carbomethoxy-4-piperidone.

Experimental Protocol: Synthesis of Dimethyl 3,3'-
(methylazanediyl)dipropanoate

This procedure describes the synthesis of the diester precursor required for the Dieckmann
cyclization.

Materials:

e Methylamine

e Methyl acrylate

o Methanol (solvent)
Procedure:

o Dissolve methylamine in methanol in a reaction vessel equipped with a stirrer and a cooling
system.

o Slowly add methyl acrylate to the methylamine solution while maintaining a low temperature
to control the exothermic reaction. A molar ratio of 1:2 (methylamine to methyl acrylate) is
typically used.

 After the addition is complete, allow the reaction mixture to stir at room temperature for
several hours to ensure the completion of the double Michael addition.
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» Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas
chromatography (GC).

» Once the reaction is complete, remove the solvent under reduced pressure to obtain the
crude dimethyl 3,3'-(methylazanediyl)dipropanoate.

e The crude product can be purified by vacuum distillation.

Experimental Protocol: Dieckmann Cyclization to N-
Methyl-3-carbomethoxy-4-piperidone

This protocol outlines the intramolecular condensation of the diester to form the target
piperidone.

Materials:

o Dimethyl 3,3'-(methylazanediyl)dipropanoate

e Sodium methoxide (or another suitable base like sodium hydride)

¢ Anhydrous solvent (e.g., toluene, THF)

o Hydrochloric acid (for formation of the hydrochloride salt, if desired)
Procedure:

 In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve
dimethyl 3,3'-(methylazanediyl)dipropanoate in the anhydrous solvent.

e Add a stoichiometric amount of a strong base, such as sodium methoxide, to the solution.
The base facilitates the deprotonation at the a-carbon, initiating the cyclization.

» Heat the reaction mixture to reflux and maintain it for several hours. The progress of the
reaction should be monitored by TLC or GC.

» Upon completion, cool the reaction mixture to room temperature and carefully quench it by
adding a proton source, such as a dilute acid.
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o Perform an aqueous workup to separate the organic and aqueous layers. Extract the
agueous layer with a suitable organic solvent (e.g., ethyl acetate) to maximize product
recovery.

o Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate),
and concentrate under reduced pressure to yield the crude N-Methyl-3-carbomethoxy-4-
piperidone.

e The crude product can be purified by column chromatography or recrystallization.

o To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g.,
diethyl ether) and add a solution of hydrochloric acid in the same or a miscible solvent. The
hydrochloride salt will precipitate and can be collected by filtration.

Spectroscopic Data

While specific experimental spectra for N-Methyl-3-carbomethoxy-4-piperidone are not readily
available in the public domain, the expected spectral characteristics can be predicted based on
its structure.

Table 2: Predicted Spectroscopic Data

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Technique Expected Features

Signals corresponding to the N-methyl group
(singlet), the methoxy group of the ester
singlet), and the protons on the piperidone rin
14 NMR ( 9. ) p p p. ! g
(multiplets). The proton at the 3-position would
likely be a multiplet coupled to the adjacent

methylene protons.

Resonances for the carbonyl carbon of the

ketone, the carbonyl carbon of the ester, the N-
13C NMR

methyl carbon, the methoxy carbon, and the

carbons of the piperidone ring.

Characteristic absorption bands for the ketone
C=0 stretch (around 1715 cm™1), the ester C=0
stretch (around 1740 cm~1), and C-N stretching

FT-IR

vibrations.

The molecular ion peak (M*) corresponding to

the exact mass of the molecule. Fragmentation
Mass Spec. patterns would likely involve the loss of the

carbomethoxy group and cleavage of the

piperidone ring.

Reactivity and Stability

The chemical reactivity of N-Methyl-3-carbomethoxy-4-piperidone is dictated by its key
functional groups: the ketone, the tertiary amine, and the -keto ester.

Reactivity Profile
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(e.g., reduction, condensation)

Ester Reactions

i . P .
N-Methyl-3-carbomethoxy-4-piperidone (e.g., hydrolysis, transesterification)

\

o-Carbon Reactions
(e.g., alkylation)
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Caption: Key reactivity sites of the molecule.

o Ketone Carbonyl Group: The ketone at the 4-position is susceptible to nucleophilic attack,
allowing for reactions such as reduction to the corresponding alcohol, and condensation
reactions with various nucleophiles.

o Ester Group: The carbomethoxy group can undergo hydrolysis under acidic or basic
conditions to yield the corresponding carboxylic acid. Transesterification is also a possible
reaction in the presence of an alcohol and a suitable catalyst.

o a-Carbons: The protons on the carbons adjacent to the ketone and ester groups (positions 3
and 5) are acidic and can be removed by a base, forming an enolate. This enolate can then
participate in various reactions, including alkylation and acylation.

o Tertiary Amine: The N-methyl group makes the nitrogen a tertiary amine, which can act as a
base and can be protonated to form a quaternary ammonium salt.

Stability

N-Methyl-3-carbomethoxy-4-piperidone should be stored in a cool, dry place away from strong
acids, bases, and oxidizing agents. As a 3-keto ester, it may be susceptible to decarboxylation
under harsh acidic or thermal conditions. The hydrochloride salt is generally more stable and
easier to handle than the free base.

Biological Activity and Applications
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N-Methyl-3-carbomethoxy-4-piperidone is primarily utilized as a key intermediate in the
synthesis of more complex pharmaceutical compounds.[1] Its structural motifs are found in
various biologically active molecules. While specific studies on the biological activity of this
particular compound are limited, its derivatives are being investigated for a range of therapeutic
applications, including potential antiviral and anti-inflammatory properties.[1] The piperidone
core is a common scaffold in the design of central nervous system (CNS) active agents.

Conclusion

N-Methyl-3-carbomethoxy-4-piperidone is a valuable building block in synthetic organic and
medicinal chemistry. Its synthesis via the Dieckmann cyclization provides a reliable method for
its preparation. A thorough understanding of its physical properties, reactivity, and stability is
crucial for its effective use in the development of novel therapeutic agents. Further research
into the specific biological activities of this compound and its derivatives may unveil new
opportunities for drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b083010#physical-and-chemical-properties-of-n-
methyl-3-carbomethoxy-4-piperidone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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